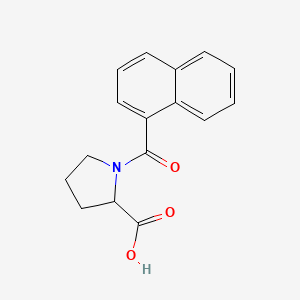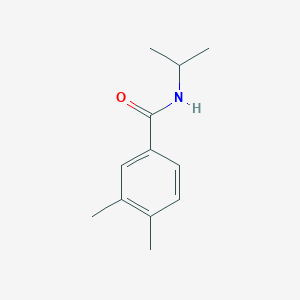![molecular formula C15H12BrNO3 B5521510 methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)
methyl 2-[(2-bromobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-bromobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H12BrNO3 and its molecular weight is 334.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.00006 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Continuous-Flow Diazotization for Efficient Synthesis
An innovative approach through continuous-flow diazotization demonstrates the efficient synthesis of related compounds, highlighting the capacity to minimize side reactions such as hydrolysis. This method underscores the potential in synthetic chemistry for producing high-purity products by controlling reaction conditions more precisely than traditional batch processes. The process illustrates the synthesis's efficiency, yielding significant throughput with reduced side reactions, showcasing its application in developing compounds like methyl 2-[(2-bromobenzoyl)amino]benzoate (Yu et al., 2016).
Hydrolysis and Saponification
The hydrolysis and saponification of methyl benzoates offer insights into the reactivity and potential modifications of the compound under study. This research indicates the conditions under which this compound might undergo hydrolysis or saponification, thereby affecting its stability and reactivity in various chemical environments (Alemán et al., 1999).
Intramolecular Aminolysis of Esters
The study on general base and acid-catalyzed intramolecular aminolysis of esters presents a fundamental understanding of the cyclization processes that could involve compounds structurally related to this compound. This research sheds light on the mechanisms through which such compounds undergo transformations, potentially leading to new derivatives with varied biological or chemical properties (Fife & Chauffe, 2000).
Regulation of Aromatic Acid Degradation Pathways
Understanding the regulatory mechanisms in microbial degradation of aromatic compounds can inform the biotechnological applications of this compound and similar compounds. The identification of the benR gene as a key regulator in Pseudomonas putida provides insights into how such compounds might be biodegraded or utilized in bioremediation efforts (Cowles, Nichols, & Harwood, 2000).
Synthesis of Anticancer Intermediates
The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, demonstrates the pharmaceutical relevance of methodologies applicable to compounds like this compound. This example underscores the role of such synthetic intermediates in the development of therapeutics, highlighting the broad applicability of these chemical processes in drug discovery (Sheng-li, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOMRPXJMWUKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)
![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)



![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)



![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
